molecular formula C15H21NO4 B1365510 (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid CAS No. 189619-55-4

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Katalognummer: B1365510
CAS-Nummer: 189619-55-4
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: ZYCITKXROAFBAR-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a chiral amino acid derivative. It features a benzyl group attached to the alpha carbon, a tert-butoxycarbonyl (Boc) protecting group on the amino group, and a carboxylic acid functional group. This compound is significant in organic synthesis and pharmaceutical research due to its structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-benzylpropanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pH, and reaction time.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.

    Coupling Reactions: It can participate in peptide coupling reactions to form dipeptides or larger peptides.

    Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield toluene.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

    Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used for peptide coupling.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation of the benzyl group.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is employed for reduction reactions.

Major Products

    Hydrolysis: Produces (S)-2-benzylpropanoic acid and tert-butyl alcohol.

    Coupling Reactions: Forms peptides with the desired sequence.

    Oxidation: Yields benzaldehyde or benzoic acid.

    Reduction: Produces toluene.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid exhibits potential anticancer properties. It has been shown to inhibit kinesins such as HSET (KIFC1), which are crucial for mitotic spindle formation in cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

A specific study demonstrated that treatment with related compounds resulted in a significant increase in multipolar mitoses in human cancer cell lines, indicating disruption in normal mitotic processes. Concentrations around 13 μM were effective in inhibiting HSET activity by approximately 47% to 61%.

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests promising stability in plasma, with half-lives around 215 minutes in BALB/c mouse models. This stability indicates potential for effective therapeutic applications if dosing regimens are optimized.

Enzyme Interaction

This compound plays a significant role in biochemical reactions by interacting with various enzymes and proteins. Its structure enables the formation of hydrogen bonds and hydrophobic interactions, influencing the activity of target biomolecules. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins .

Cell Signaling Modulation

This compound influences cell signaling pathways and gene expression. By affecting the phosphorylation states of proteins involved in signaling cascades, it can lead to changes in cellular metabolism and gene expression patterns .

High-throughput Screening

Compounds derived from or related to this compound have been subjected to high-throughput screening for their efficacy against various cancer cell lines. These screenings have demonstrated micromolar inhibition levels against HSET, highlighting the compound's potential as a therapeutic agent.

Selectivity and Potency

The selectivity of these compounds against other kinesins has been noted, which could minimize off-target effects and enhance therapeutic outcomes. This characteristic is critical for developing targeted cancer therapies that reduce side effects associated with conventional treatments .

Study on Cancer Cell Lines

A study investigated the effects of this compound on human cancer cell lines, revealing that treatment led to significant increases in multipolar mitoses. The results suggest that this compound can effectively disrupt normal mitotic processes, providing a potential avenue for cancer therapy development .

Wirkmechanismus

The mechanism of action of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid depends on its application:

    Peptide Synthesis: Acts as a protected amino acid, facilitating the formation of peptide bonds without unwanted side reactions.

    Drug Development: The benzyl and Boc groups can influence the compound’s interaction with biological targets, such as enzymes or receptors, by enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-benzyl-3-amino-propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (S)-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid: Features a phenyl group instead of a benzyl group, altering its steric and electronic properties.

    (S)-2-benzyl-3-(methoxycarbonylamino)propanoic acid: Has a methoxycarbonyl protecting group instead of Boc, affecting its reactivity and solubility.

Uniqueness

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is unique due to its combination of a benzyl group and a Boc protecting group, providing a balance of stability and reactivity that is advantageous in synthetic and research applications.

Biologische Aktivität

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, also known by its CAS number 189619-55-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.3 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily linked to its interaction with amino acid transporters and its effects on various cellular pathways. Research indicates that compounds with similar structures can inhibit amino acid transporters, which play a critical role in cancer cell metabolism and proliferation.

Amino Acid Transport Inhibition

Recent studies have highlighted the potential of amino acid transport inhibitors as therapeutic agents in cancer treatment. For example, the compound's structural analogs have shown significant inhibition of the ASCT2 transporter, which is crucial for glutamine uptake in cancer cells. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .

In Vitro Studies

  • Inhibition of ASCT2 :
    • A study demonstrated that compounds structurally related to this compound exhibited IC50 values in the micromolar range against ASCT2, suggesting a potential application in targeting glutamine-dependent cancers .
  • Cellular Effects :
    • In DLD1 human colon cancer cells, treatment with similar inhibitors resulted in increased multipolarity during mitosis, indicating that these compounds may disrupt normal cell division processes . This effect was observed at concentrations around 15 μM, highlighting their potency in altering cellular behavior.

Data Tables

Compound Target IC50 (µM) Effect
Compound AASCT230Inhibition of glutamine uptake
Compound BHSET15Induction of multipolar mitosis
Compound CLAT11.98Decreased cancer cell growth

Eigenschaften

IUPAC Name

(2S)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCITKXROAFBAR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426703
Record name (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189619-55-4
Record name (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 189619-55-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-benzyl-3-[(tert-butoxycarbonyl)amino]propanoate (310 mg) in tetrahydrofuran (15 mL) were added 1N sodium hydroxide aqueous solution (6.0 mL) and the mixture was stirred at 60° C. for 5 hours. The mixture was cooled and adjusted to pH=2 by addition of 1N HCl. The mixture was extracted with ethyl acetate and the separated organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel to afford 2-benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid (228 mg) as an crude oil.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.